molecular formula C24H21NO5 B11958233 (2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid

(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid

Cat. No.: B11958233
M. Wt: 403.4 g/mol
InChI Key: VKCKMTWWZPJOES-XSFVSMFZSA-N
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Description

(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid: is a complex organic compound characterized by its unique structure, which includes benzoylamino and benzyloxy groups attached to a methoxyphenyl-propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid typically involves multiple steps, starting with the preparation of the benzoylamino and benzyloxy intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include benzoyl chloride, methoxyphenyl compounds, and appropriate catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays to investigate cellular processes.

Medicine: In medicine, this compound has potential therapeutic applications. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry: In the industrial sector, this compound can be utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

    (2E)-2-(benzoylamino)-3-phenyl-2-propenoic acid: Similar structure but lacks the benzyloxy and methoxy groups.

    (2E)-2-(benzoylamino)-3-(4-methoxyphenyl)-2-propenoic acid: Similar structure but lacks the benzyloxy group.

    (2E)-2-(benzoylamino)-3-(4-benzyloxyphenyl)-2-propenoic acid: Similar structure but lacks the methoxy group.

Uniqueness: The presence of both benzyloxy and methoxy groups in (2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid distinguishes it from similar compounds

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(E)-2-benzamido-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C24H21NO5/c1-29-22-15-18(12-13-21(22)30-16-17-8-4-2-5-9-17)14-20(24(27)28)25-23(26)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,26)(H,27,28)/b20-14+

InChI Key

VKCKMTWWZPJOES-XSFVSMFZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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